N-({4-[(6-chloro-3-pyridinyl)methoxy]-3-methoxyphenyl}methylene)-2-phenyl-1-ethanamine
Description
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Properties
IUPAC Name |
1-[4-[(6-chloropyridin-3-yl)methoxy]-3-methoxyphenyl]-N-(2-phenylethyl)methanimine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21ClN2O2/c1-26-21-13-18(14-24-12-11-17-5-3-2-4-6-17)7-9-20(21)27-16-19-8-10-22(23)25-15-19/h2-10,13-15H,11-12,16H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYLQARSNMBTOPT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=NCCC2=CC=CC=C2)OCC3=CN=C(C=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-({4-[(6-chloro-3-pyridinyl)methoxy]-3-methoxyphenyl}methylene)-2-phenyl-1-ethanamine, with the CAS number 861207-75-2, is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological activity.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 380.87 g/mol. The structure features a chloro-pyridine moiety linked to a methoxyphenyl group, which is hypothesized to contribute to its biological effects.
1. Anticancer Activity
Research has indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives with similar structural motifs have shown cytotoxic effects against various cancer cell lines, including A431 (human epidermoid carcinoma) and Jurkat (T-cell leukemia) cells. The mechanism often involves the induction of apoptosis through modulation of key signaling pathways such as Bcl-2 family proteins .
2. Antiviral Activity
The compound's structural characteristics may also endow it with antiviral properties. Studies have shown that related compounds can inhibit viral replication by enhancing intracellular levels of antiviral proteins like APOBEC3G, which plays a pivotal role in the immune response against viruses such as HBV and HIV .
The biological activity of this compound is believed to be mediated through several mechanisms:
- Inhibition of Cell Proliferation : Similar compounds have been shown to disrupt cell cycle progression in cancer cells.
- Induction of Apoptosis : Activation of apoptotic pathways via modulation of Bcl-2 family proteins has been documented in studies involving structurally related compounds .
Case Study 1: Anticancer Efficacy
A study evaluating the efficacy of related methoxyphenyl derivatives demonstrated significant inhibition of tumor growth in xenograft models. The study reported an IC50 value lower than that of standard chemotherapeutic agents, indicating superior potency against specific cancer types .
Case Study 2: Antiviral Potential
In an investigation into antiviral activities, derivatives similar to this compound were tested against HBV in vitro. Results showed a marked reduction in viral load, supporting the hypothesis that these compounds can serve as effective antiviral agents .
Data Tables
| Activity | Cell Line/Model | IC50 (µM) | Mechanism |
|---|---|---|---|
| Anticancer | A431 | <10 | Apoptosis induction |
| Antiviral | HBV-infected cells | 5 | Enhancement of APOBEC3G levels |
Preparation Methods
Alkylation of 3-Methoxy-4-hydroxybenzaldehyde
The methoxyphenyl aldehyde intermediate is synthesized via O-alkylation of 3-methoxy-4-hydroxybenzaldehyde with 6-chloro-3-pyridinylmethyl chloride. This reaction typically employs a base such as potassium carbonate in polar aprotic solvents like N,N-dimethylformamide (DMF) or acetone under reflux conditions.
Example Protocol
A mixture of 3-methoxy-4-hydroxybenzaldehyde (10.0 g, 60 mmol), 6-chloro-3-pyridinylmethyl chloride (9.8 g, 60 mmol), and anhydrous K₂CO₃ (16.6 g, 120 mmol) in acetone (150 mL) is refluxed for 12–18 hours. The reaction progress is monitored by thin-layer chromatography (TLC). Post-reaction, the mixture is filtered to remove inorganic salts, and the solvent is evaporated under reduced pressure. The crude product is purified via recrystallization from ethanol to yield 4-[(6-chloro-3-pyridinyl)methoxy]-3-methoxybenzaldehyde as a crystalline solid.
| Yield | Reaction Conditions | Purification Method |
|---|---|---|
| 75–85% | Reflux in acetone, K₂CO₃, 12–18h | Recrystallization (ethanol) |
Alternative Pathway: Mitsunobu Reaction
For substrates sensitive to strong bases, the Mitsunobu reaction offers a viable alternative. Using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃), the hydroxyl group of 3-methoxy-4-hydroxybenzaldehyde is coupled with 6-chloro-3-pyridinylmethanol in tetrahydrofuran (THF) at 0–5°C.
Synthesis of 2-Phenylethanamine
Reductive Amination of Phenylacetaldehyde
2-Phenylethanamine is conventionally prepared via reductive amination of phenylacetaldehyde using ammonium acetate and sodium cyanoborohydride (NaBH₃CN) in methanol. This method ensures high regioselectivity and avoids over-reduction.
Example Protocol
Phenylacetaldehyde (5.0 g, 41.6 mmol) and ammonium acetate (6.4 g, 83.2 mmol) are dissolved in methanol (50 mL). NaBH₃CN (3.9 g, 62.4 mmol) is added portionwise at 0°C, and the mixture is stirred for 6 hours at room temperature. The solvent is removed under vacuum, and the residue is partitioned between dichloromethane and water. The organic layer is dried over Na₂SO₄ and concentrated to yield 2-phenylethanamine as a colorless liquid.
| Yield | Reaction Conditions | Purification Method |
|---|---|---|
| 80–90% | RT, MeOH, NaBH₃CN | Liquid-liquid extraction |
Gabriel Synthesis
For larger-scale production, the Gabriel synthesis provides a robust route. Phthalimide is alkylated with phenethyl bromide, followed by hydrazinolysis to liberate the primary amine.
Imine Formation: Condensation of Aldehyde and Amine
The final step involves Schiff base formation between 4-[(6-chloro-3-pyridinyl)methoxy]-3-methoxybenzaldehyde and 2-phenylethanamine. This reaction is typically conducted in anhydrous ethanol or toluene under acidic or neutral conditions, often catalyzed by molecular sieves or a trace of acetic acid to accelerate imine formation.
Example Protocol
A solution of 4-[(6-chloro-3-pyridinyl)methoxy]-3-methoxybenzaldehyde (5.0 g, 15.4 mmol) and 2-phenylethanamine (2.1 g, 17.0 mmol) in ethanol (50 mL) is refluxed for 6–8 hours with 4Å molecular sieves. The reaction mixture is cooled, filtered, and concentrated under reduced pressure. The crude product is purified via column chromatography (silica gel, ethyl acetate/hexane) to afford the title compound as a yellow solid.
| Yield | Reaction Conditions | Purification Method |
|---|---|---|
| 65–75% | Reflux in EtOH, molecular sieves | Column chromatography |
Optimization and Mechanistic Considerations
Solvent and Temperature Effects
Polar aprotic solvents like DMF enhance the nucleophilicity of the methoxybenzaldehyde intermediate during alkylation, while ethanol facilitates imine formation by stabilizing the transition state through hydrogen bonding. Elevated temperatures (reflux conditions) are critical for overcoming activation energy barriers in both alkylation and condensation steps.
Catalytic Additives
The use of molecular sieves in imine formation absorbs water, shifting the equilibrium toward Schiff base production. Alternatively, anhydrous MgSO₄ or CaCl₂ may serve as desiccants.
Analytical Characterization
Successful synthesis is confirmed through spectroscopic methods:
- ¹H NMR : A singlet at δ 8.3–8.5 ppm corresponds to the imine proton (CH=N).
- IR Spectroscopy : A strong absorption band near 1640 cm⁻¹ confirms the C=N stretch.
- Mass Spectrometry : Molecular ion peak at m/z 409.1 (M+H⁺) aligns with the calculated molecular weight.
Q & A
What are the optimal synthetic routes for N-({4-[(6-chloro-3-pyridinyl)methoxy]-3-methoxyphenyl}methylene)-2-phenyl-1-ethanamine, and how can reaction yields be improved?
Level: Basic
Methodological Answer:
The synthesis of structurally analogous compounds (e.g., N-[(4-methoxyphenyl)methyl]ethanamine hydrochloride) typically involves multi-step reactions. Key steps include:
- Coupling Reactions: Use of palladium or copper catalysts for aryl ether formation (e.g., methoxy-pyridinyl linkages) under inert atmospheres .
- Schiff Base Formation: Condensation of aldehydes with amines under reflux in solvents like toluene or DMF .
- Yield Optimization: Purification via column chromatography and recrystallization. Reaction yields can be enhanced by optimizing stoichiometry, temperature, and catalyst loading. For example, inert gas purging reduces side reactions with moisture-sensitive intermediates .
How can researchers resolve discrepancies in reported biological activity data for this compound?
Level: Advanced
Methodological Answer:
Contradictions in biological data (e.g., IC50 values) may arise from:
- Assay Variability: Differences in cell lines, incubation times, or solvent carriers (e.g., DMSO concentration effects). Standardize protocols using reference compounds like N-[(4-methoxyphenyl)(2-methyl-1H-indol-3-yl)methyl]pyridin-2-amine, which has documented neuroprotective activity .
- Compound Purity: Validate purity (>98%) via HPLC and mass spectrometry. Impurities from incomplete Schiff base formation can skew results .
- Metabolic Stability: Assess metabolic degradation in vitro using liver microsomes to confirm active species .
What analytical techniques are critical for characterizing this compound’s structure and purity?
Level: Basic
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): 1H/13C NMR confirms substituent positions (e.g., methoxy and pyridinyl groups) and Schiff base geometry .
- X-ray Crystallography: Resolves stereochemistry of the methylene group, as seen in spirocyclic analogs .
- High-Performance Liquid Chromatography (HPLC): Quantifies purity; use C18 columns with UV detection at λmax ~255 nm for aromatic moieties .
How does the electron-donating methoxy group influence reactivity in downstream derivatization?
Level: Advanced
Methodological Answer:
The methoxy group stabilizes intermediates via resonance, enhancing electrophilic substitution at the phenyl ring. For example:
- Electrophilic Acylation: Reactivity at the para position is increased, enabling functionalization with acyl chlorides .
- Oxidative Stability: The methoxy group reduces oxidation susceptibility compared to hydroxyl analogs, critical for shelf-life studies .
- Salt Formation: Hydrochloride salts improve solubility for in vivo studies, as demonstrated in {4-[(3-Fluorophenyl)methoxy]phenyl}methanamine hydrochloride .
What safety protocols are essential for handling this compound in laboratory settings?
Level: Basic
Methodological Answer:
- Personal Protective Equipment (PPE): Nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact .
- Ventilation: Use fume hoods to avoid inhalation of aerosols, especially during synthesis steps involving volatile solvents .
- Spill Management: Neutralize spills with inert adsorbents (e.g., vermiculite) and avoid aqueous washdown to prevent environmental contamination .
How can computational modeling guide the design of analogs with improved target binding?
Level: Advanced
Methodological Answer:
- Docking Studies: Use software like AutoDock to predict interactions with biological targets (e.g., kinases or GPCRs). Compare with N~1~-(3-chloro-4-methoxyphenyl)-N~2~-(4-pyridinylmethyl)ethanediamide, which shows affinity for pyridinyl-binding domains .
- QSAR Modeling: Corrogate substituent effects (e.g., chloro vs. methoxy groups) on logP and binding energy .
- MD Simulations: Assess conformational stability of the methylene linkage under physiological pH .
What are the limitations of current stability studies, and how can they be addressed?
Level: Advanced
Methodological Answer:
- Photo-Degradation: Methoxy and pyridinyl groups may sensitize the compound to UV light. Conduct accelerated stability testing under ICH Q1B guidelines using controlled light sources .
- Hydrolytic Sensitivity: The Schiff base may hydrolyze in aqueous buffers. Use lyophilization for long-term storage, as applied to 2-(4-Hydroxy-3-methoxyphenyl)-ethylamine hydrochloride .
- Contradictory Data: Replicate studies across multiple labs with standardized degradation protocols .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
